molecular formula C10H13BO2 B13956773 trans-2-(4-Ethylphenyl)vinylboronic acid CAS No. 352525-96-3

trans-2-(4-Ethylphenyl)vinylboronic acid

Cat. No.: B13956773
CAS No.: 352525-96-3
M. Wt: 176.02 g/mol
InChI Key: KCHGJIPWUYHLAD-BQYQJAHWSA-N
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Description

trans-2-(4-Ethylphenyl)vinylboronic acid: is an organoboron compound that features a vinyl group attached to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylphenyl)vinylboronic acid typically involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin). This reaction can be catalyzed by various metal complexes, including iron, copper, and aluminum . For example, an iron complex bearing a pyrrolide-based PNP pincer ligand can catalyze the hydroboration of alkynes with pinacolborane, selectively yielding the E-isomers .

Industrial Production Methods: . These methods are scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions: trans-2-(4-Ethylphenyl)vinylboronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: trans-2-(4-Ethylphenyl)vinylboronic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it distinct from other vinylboronic acids that may have different substituents on the phenyl ring .

Properties

CAS No.

352525-96-3

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

[(E)-2-(4-ethylphenyl)ethenyl]boronic acid

InChI

InChI=1S/C10H13BO2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8,12-13H,2H2,1H3/b8-7+

InChI Key

KCHGJIPWUYHLAD-BQYQJAHWSA-N

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)CC)(O)O

Canonical SMILES

B(C=CC1=CC=C(C=C1)CC)(O)O

Origin of Product

United States

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